5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is characterized by a pyrrole ring substituted with a p-tolyl group at the 5-position and a vinyl group at the 1-position, along with a carboxylic acid group at the 2-position. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-toluidine and ethyl acetoacetate.
Formation of Pyrrole Ring: The pyrrole ring is formed through a condensation reaction between p-toluidine and ethyl acetoacetate in the presence of a suitable catalyst.
Vinylation: The vinyl group is introduced at the 1-position of the pyrrole ring through a vinylation reaction using a vinyl halide and a base.
Carboxylation: The carboxylic acid group is introduced at the 2-position through a carboxylation reaction using carbon dioxide and a suitable base.
Chemical Reactions Analysis
5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or nitrating agents.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Proteomics Research: It is used as a reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is used in the synthesis of various bioactive molecules and pharmaceutical intermediates.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
Indole Derivatives: Indole derivatives share a similar heterocyclic structure and exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrrole Derivatives: Other pyrrole derivatives also possess diverse biological and chemical properties, making them valuable in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-ethenyl-5-(4-methylphenyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-3-15-12(8-9-13(15)14(16)17)11-6-4-10(2)5-7-11/h3-9H,1H2,2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHLYONFHRHIPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354448 |
Source
|
Record name | 1-Ethenyl-5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131172-66-2 |
Source
|
Record name | 1-Ethenyl-5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.